silane CAS No. 663619-78-1](/img/structure/B12545942.png)
[3-(2H-1,3,2-Benzodioxaborol-2-yl)cyclopenta-2,4-dien-1-yl](trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2H-1,3,2-Benzodioxaborol-2-yl)cyclopenta-2,4-dien-1-ylsilane is a complex organosilicon compound that features a unique combination of boron, silicon, and aromatic structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3,2-Benzodioxaborol-2-yl)cyclopenta-2,4-dien-1-ylsilane typically involves the coupling of a boronic acid derivative with a cyclopentadienylsilane precursor. The reaction is often catalyzed by transition metals such as palladium or copper under mild conditions. For example, a common method involves the use of a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, where the boronic acid derivative reacts with a halogenated cyclopentadienylsilane in the presence of a base and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
3-(2H-1,3,2-Benzodioxaborol-2-yl)cyclopenta-2,4-dien-1-ylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or silanols.
Reduction: Reduction reactions can convert the boronic ester to boranes or the silicon moiety to silanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids or silanols, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
Chemistry
In organic synthesis, 3-(2H-1,3,2-Benzodioxaborol-2-yl)cyclopenta-2,4-dien-1-ylsilane is used as a building block for the construction of more complex molecules
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of boron-containing drugs. Boron atoms can enhance the biological activity of certain compounds, making them more effective as therapeutic agents. Additionally, the silicon moiety can improve the stability and bioavailability of these drugs.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties make it suitable for applications requiring high thermal stability and resistance to chemical degradation.
作用機序
The mechanism by which 3-(2H-1,3,2-Benzodioxaborol-2-yl)cyclopenta-2,4-dien-1-ylsilane exerts its effects involves interactions with various molecular targets. The boron atom can form reversible covalent bonds with biological molecules, such as enzymes and receptors, modulating their activity. The silicon moiety can interact with cellular membranes, enhancing the compound’s ability to penetrate cells and exert its effects.
類似化合物との比較
Similar Compounds
- 3-(2H-1,3,2-Benzodioxaborol-2-yl)cyclopenta-2,4-dien-1-ylsilane
- 3-Fluoro-7-hydroxy-chroman-2,4-dione
- 5-(2,4-Difluorobenzylidene)-thiazolidine-2,4-dione
Uniqueness
Compared to similar compounds, 3-(2H-1,3,2-Benzodioxaborol-2-yl)cyclopenta-2,4-dien-1-ylsilane is unique due to its combination of boron and silicon atoms within a single molecule. This dual functionality allows for a broader range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
特性
CAS番号 |
663619-78-1 |
|---|---|
分子式 |
C14H17BO2Si |
分子量 |
256.18 g/mol |
IUPAC名 |
[3-(1,3,2-benzodioxaborol-2-yl)cyclopenta-2,4-dien-1-yl]-trimethylsilane |
InChI |
InChI=1S/C14H17BO2Si/c1-18(2,3)12-9-8-11(10-12)15-16-13-6-4-5-7-14(13)17-15/h4-10,12H,1-3H3 |
InChIキー |
MALJCDHPOCNZMY-UHFFFAOYSA-N |
正規SMILES |
B1(OC2=CC=CC=C2O1)C3=CC(C=C3)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



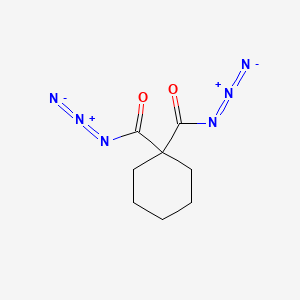
![1,4,7-Tris[2-(diphenylphosphoryl)ethyl]-1,4,7-triazonane](/img/structure/B12545869.png)

![Acetamide, N-(4-methoxyphenyl)-N-[1-(trifluoromethyl)-2-propenyl]-](/img/structure/B12545884.png)
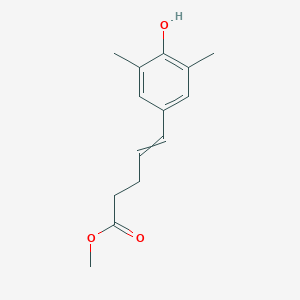
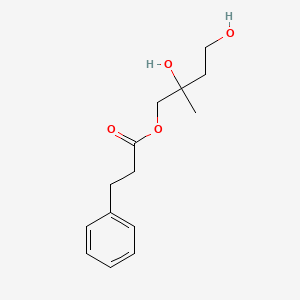
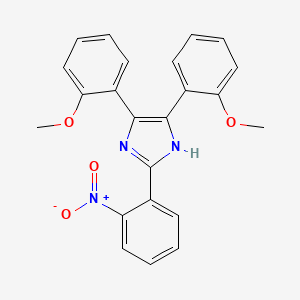
![2,3-Difluoro-4-[(5,5,6,6,7,7,8,8,8-nonafluorooctyl)oxy]benzoic acid](/img/structure/B12545906.png)
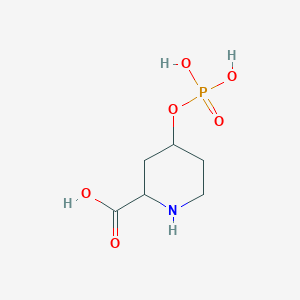
![4-[(1-Cyclohexylpiperidin-4-ylidene)methyl]naphthalene-1-carbonitrile](/img/structure/B12545920.png)
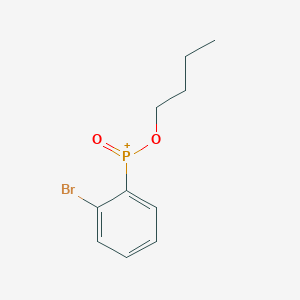
![Ethyl 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]propanoate](/img/structure/B12545927.png)

